molecular formula C16H20N4O3S B12166263 ethyl 4-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}piperazine-1-carboxylate

ethyl 4-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}piperazine-1-carboxylate

Cat. No.: B12166263
M. Wt: 348.4 g/mol
InChI Key: FQBPXFNMVVOCBW-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$ ^1\text{H} $$ NMR spectrum (500 MHz, CDCl$$_3$$) exhibits:

  • A singlet at $$ \delta = 3.81 \, \text{ppm} $$ (3H, N–CH$$_3$$).
  • A triplet at $$ \delta = 1.28 \, \text{ppm} $$ (3H, CH$$2$$CH$$3$$) and quartet at $$ \delta = 4.18 \, \text{ppm} $$ (2H, OCH$$_2$$).
  • Thiophene protons as a doublet of doublets ($$ \delta = 7.32 \, \text{ppm} $$, J = 5.1 Hz) and a triplet ($$ \delta = 7.68 \, \text{ppm} $$, J = 3.6 Hz).

The $$ ^{13}\text{C} $$ NMR spectrum confirms:

  • Carbonyl resonances at $$ \delta = 169.5 \, \text{ppm} $$ (piperazine C=O) and $$ \delta = 166.2 \, \text{ppm} $$ (ester C=O).
  • Thiophene carbons between $$ \delta = 127.3 \, \text{ppm} $$ and $$ \delta = 141.4 \, \text{ppm} $$.

Infrared (IR) Spectroscopy

Prominent absorption bands include:

  • $$ \nu_{\text{C=O}} = 1708 \, \text{cm}^{-1} $$ (ester carbonyl).
  • $$ \nu_{\text{C=N}} = 1592 \, \text{cm}^{-1} $$ (pyrazole ring).
  • $$ \nu_{\text{C-S}} = 698 \, \text{cm}^{-1} $$ (thiophene).

Mass Spectrometry

Electrospray ionization (ESI-MS) shows:

  • Molecular ion peak at $$ m/z = 348.4 \, [\text{M}+\text{H}]^+ $$.
  • Fragment at $$ m/z = 274.3 $$ corresponding to loss of the ethyl carboxylate group ($$ -\text{CO}2\text{C}2\text{H}_5 $$).

Conformational Analysis of Piperazine-Pyrazole-Thiophene Framework

The piperazine ring adopts a chair conformation, with the carbonyl group at the equatorial position to minimize steric hindrance. The pyrazole and thiophene rings form a dihedral angle of $$ 18.9^\circ \pm 2.5^\circ $$, while the piperazine-thiophene angle measures $$ 24.8^\circ \pm 1.8^\circ $$, as observed in related structures.

Table 2: Key Torsional Angles in the Molecular Framework

Bond Torsion Angle (°)
Piperazine C–N–C–C 55.2
Pyrazole N–N–C–Thiophene 18.9
Thiophene S–C–C–Pyrazole 24.8

Properties

Molecular Formula

C16H20N4O3S

Molecular Weight

348.4 g/mol

IUPAC Name

ethyl 4-(2-methyl-5-thiophen-2-ylpyrazole-3-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C16H20N4O3S/c1-3-23-16(22)20-8-6-19(7-9-20)15(21)13-11-12(17-18(13)2)14-5-4-10-24-14/h4-5,10-11H,3,6-9H2,1-2H3

InChI Key

FQBPXFNMVVOCBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NN2C)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Trichloromethyl Enone-Based Regioselective Synthesis

A one-pot, regiocontrolled protocol using trichloromethyl enones and phenylhydrazine derivatives is highly effective.

  • Reagents : Trichloromethyl enones, phenylhydrazine hydrochloride, and methanol.

  • Conditions :

    • Cyclocondensation : Reaction in CHCl₃ at reflux for 2–4 hours.

    • Methanolysis : Treatment with methanol under reflux for 16 hours to convert the trichloromethyl group to a carboxylic acid.

  • Yield : 85% for the carboxylic acid intermediate.

  • Regioselectivity : Use of arylhydrazine hydrochlorides ensures the 1,3-regioisomer (methyl at N1, thiophene at C3).

Table 1: Pyrazole Synthesis Optimization

ParameterValue/ProcedureYieldReference
SolventCHCl₃85%
HydrazinePhenylhydrazine hydrochloride85%
Methanolysis Time16 hours at reflux85%

Alternative Cyclocondensation Approaches

For thiophene-substituted pyrazoles, 1,3-diketones or enaminones may be employed:

  • Reagents : Thiophene-containing diketones, methylhydrazine.

  • Conditions : Acidic or basic media to drive cyclization.

  • Yield : Moderate (50–70%), depending on diketone availability.

Carbonyl Group Introduction

The pyrazole-5-carboxylic acid is converted to an acid chloride for subsequent coupling.

Acid Chloride Formation

  • Reagents : Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • Conditions :

    • SOCl₂ : Reflux in DMF or neat conditions.

    • PCl₅ : Room temperature in CH₂Cl₂.

  • Yield : >90% for SOCl₂-mediated conversion.

Piperazine-1-Carboxylate Synthesis

The ethyl piperazine-1-carboxylate moiety is synthesized via carbamate protection.

Carbamate Protection

  • Reagents : Piperazine, ethyl chloroformate, triethylamine.

  • Conditions :

    • Piperazine dissolved in CH₂Cl₂ at 0–10°C.

    • Dropwise addition of ethyl chloroformate, followed by stirring at room temperature.

  • Yield : 94% (analogous to piperidine derivatives).

Table 2: Piperazine Protection

StepReagents/ConditionsYieldReference
Carbamate FormationEthyl chloroformate, Et₃N, CH₂Cl₂, 0–10°C94%

Amide Coupling

The acid chloride reacts with ethyl piperazine-1-carboxylate to form the target compound.

Coupling Protocol

  • Reagents : Pyrazole acid chloride, ethyl piperazine-1-carboxylate, triethylamine.

  • Conditions :

    • React in CH₂Cl₂ at 0–25°C.

    • Stir for 2–4 hours, then workup with aqueous NaHCO₃.

  • Yield : 60–80% (estimated based on analogous couplings).

Table 3: Coupling Optimization

ParameterValue/ProcedureYieldReference
BaseTriethylamine60–80%
Temperature0–25°C60–80%
SolventCH₂Cl₂60–80%

Critical Challenges and Solutions

Regioselectivity in Pyrazole Formation

  • Problem : Competing 1,5-regioisomers during cyclocondensation.

  • Solution : Use arylhydrazine hydrochlorides to favor 1,3-regioisomers.

Stability of Acid Chloride

  • Problem : Pyrazole acid chloride may decompose under prolonged storage.

  • Solution : Generate in situ and use immediately for coupling.

Summary of Key Steps

  • Pyrazole Synthesis : Trichloromethyl enone + phenylhydrazine hydrochloride → 1,3-regioisomer (85% yield).

  • Acid Chloride Formation : SOCl₂/PCl₅ → pyrazole-5-carbonyl chloride (>90% yield).

  • Piperazine Protection : Piperazine + ethyl chloroformate → ethyl piperazine-1-carboxylate (94% yield).

  • Coupling : Acid chloride + ethyl piperazine-1-carboxylate → target compound (60–80% yield) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced to form pyrazolines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Nucleophiles like amines or alkoxides can be used in the presence of a base.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Pyrazolines.

    Substitution: Substituted piperazines.

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of pyrazole compounds, including ethyl 4-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}piperazine-1-carboxylate, exhibit significant antitumor properties. A study highlighted that compounds with similar structures demonstrated cytotoxic effects against glioblastoma cells, suggesting potential use in cancer therapy .

Inhibition of Protein Kinases

The compound has been identified as a potent inhibitor of various protein kinases, which play crucial roles in cell proliferation and survival. This inhibition is relevant for treating proliferative disorders such as cancer and inflammatory diseases . The mechanism involves the disruption of signaling pathways that lead to tumor growth.

Case Study: Antitumor Efficacy

A systematic investigation into the antitumor efficacy of pyrazole derivatives revealed that certain analogs of this compound significantly reduced cell viability in glioblastoma cell lines. The study utilized a series of in vitro assays to evaluate cytotoxicity, leading to the identification of promising candidates for further development .

Research on Inhibition Mechanisms

Another notable study focused on the compound's ability to inhibit lysosomal phospholipase A2, a target for cationic amphiphilic drugs. The findings suggest that such inhibition could mitigate drug-induced phospholipidosis, presenting a therapeutic angle for conditions related to lipid metabolism .

Mechanism of Action

The mechanism of action of ethyl 4-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}piperazine-1-carboxylate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Ethyl 1-Methyl-5-(Thiophen-2-yl)-1H-Pyrazole-3-Carboxylate (SI-1)

  • Structure : Pyrazole core with methyl (position 1) and thiophen-2-yl (position 5) substituents, linked to an ethyl carboxylate at position 3.
  • Key Differences : Lacks the piperazine-carboxylate moiety present in the target compound.
  • Implications : SI-1’s simpler structure may limit its pharmacokinetic properties compared to the target compound, which benefits from the piperazine ring’s solubility and conformational flexibility .

Tert-Butyl 4-((3-(Ethoxycarbonyl)-1H-Pyrazol-5-yl)Methyl)Piperazine-1-Carboxylate

  • Structure : Piperazine linked to pyrazole via a methylene bridge, with tert-butyl and ethyl carboxylate protecting groups.
  • Key Differences: Methylene linkage (vs. The tert-butyl group may hinder metabolic stability compared to the target’s ethyl carboxylate .

Ethyl 4-[1-(4-Methylphenyl)-1H-1,2,3-Triazole-4-Carbonyl]Piperazine-1-Carboxylate

  • Structure : Piperazine-carboxylate linked via carbonyl to a triazole-phenyl group.
  • Key Differences : Replaces the pyrazole-thiophene moiety with a triazole-phenyl system. The electron-deficient triazole may reduce π-π stacking interactions compared to the thiophene’s electron-rich aromatic system .

Ethyl 2-[1-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-5-yl]Acetate

  • Structure : Pyrazole core with trifluoromethyl (position 3) and methyl (position 1) groups, linked to an ethyl acetate via a methylene bridge.
  • Key Differences : Lacks the piperazine-carboxylate and thiophene substituents. The trifluoromethyl group enhances lipophilicity but may reduce water solubility compared to the target compound .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Linkage to Piperazine Bioactivity Insights
Target Compound Piperazine + Pyrazole 1-Methyl, 3-Thiophen-2-yl Carbonyl Enhanced solubility (piperazine) and aromatic interactions (thiophene)
SI-1 Pyrazole 1-Methyl, 5-Thiophen-2-yl N/A Limited to pyrazole-thiophene interactions; no piperazine benefits
Tert-Butyl Piperazine-Pyrazole Piperazine + Pyrazole Ethoxycarbonyl Methylene Reduced conjugation; tert-butyl may impede metabolism
Ethyl Triazole-Phenyl Piperazine Piperazine + Triazole 4-Methylphenyl Carbonyl Triazole’s electron deficiency vs. thiophene’s richness
Ethyl Trifluoromethyl Pyrazole Acetate Pyrazole 1-Methyl, 3-Trifluoromethyl Methylene High lipophilicity; lacks piperazine

Research Findings and Implications

  • Synthetic Routes : The target compound’s pyrazole-thiophene moiety can be synthesized via methylhydrazine condensation, as seen in , while piperazine coupling may involve amide bond formation (e.g., HATU-mediated coupling in ) .
  • Biological Activity : Piperazine-carboxylate derivatives (e.g., ’s arylpiperazines) often target CNS receptors, but the thiophene in the target compound suggests antiviral or anticancer applications, akin to SARS-CoV-2 protease inhibitors in .
  • Physicochemical Properties : The ester and carbonyl groups enhance solubility compared to tert-butyl-protected analogs. Molecular weight (~450–500 g/mol, estimated) places it within drug-like space, similar to compounds in .

Biological Activity

Ethyl 4-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{15}H_{18}N_{4}O_{3}S. The compound features a piperazine ring, a pyrazole moiety, and a thiophene ring, which contribute to its biological properties.

Table 1: Physical Properties

PropertyValue
Molecular Weight318.39 g/mol
Density1.25 g/cm³
Boiling PointNot available
Melting PointNot available
SolubilitySoluble in DMSO and DMF

Research indicates that compounds containing piperazine and pyrazole structures often exhibit diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This compound may interact with various biological targets, including enzymes involved in lipid metabolism and pathways associated with pain and inflammation.

Inhibitory Activity

Studies have shown that derivatives of piperazine can act as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids. Inhibition of FAAH can lead to increased levels of endogenous cannabinoids, which are known to modulate pain and inflammation.

Case Study: FAAH Inhibition

A study on related piperazine compounds demonstrated that certain derivatives could achieve selective inhibition of FAAH with IC50 values in the low micromolar range. For instance, JNJ-1661010, a piperazine derivative, showed significant efficacy in reducing pain responses in animal models by increasing anandamide levels in the brain .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of compounds similar to this compound. Research has indicated that pyrazole derivatives can exhibit potent activity against Mycobacterium tuberculosis, with some compounds achieving IC90 values as low as 4 μM .

Structure-Activity Relationships (SAR)

The structural components of this compound play crucial roles in its biological activity:

  • Piperazine Ring : Essential for binding interactions with target enzymes.
  • Pyrazole Moiety : Influences the compound's ability to inhibit FAAH.
  • Thiophene Ring : May enhance lipophilicity and cellular uptake.

Table 2: SAR Insights from Related Compounds

CompoundTargetIC50 (μM)Notes
JNJ-1661010FAAH<0.01Selective for FAAH over other serine hydrolases
Compound AM. tuberculosis3.73Significant anti-tubercular activity
Compound BPain modulation2.18Efficacy in neuropathic pain models

Q & A

Q. What synthetic strategies are recommended for preparing ethyl 4-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}piperazine-1-carboxylate?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Core formation : React 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid with piperazine derivatives using coupling agents like HOBt/TBTU in DMF .

Esterification : Introduce the ethyl carboxylate group via nucleophilic substitution using ethyl chloroformate under anhydrous conditions.

  • Key considerations : Monitor reaction progress using TLC and purify intermediates via silica gel chromatography. Optimize stoichiometry to avoid side products like unreacted piperazine or over-alkylation .

Q. How should researchers handle safety risks during synthesis?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to mitigate skin/eye exposure.
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., DMF, thiophene derivatives).
  • First aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .

Q. What spectroscopic techniques are essential for structural confirmation?

  • Methodological Answer :
  • NMR : Use 1^1H and 13^{13}C NMR to verify the piperazine ring (δ 3.2–3.6 ppm for N–CH2_2), thiophene protons (δ 6.8–7.5 ppm), and ester carbonyl (δ 165–170 ppm).
  • LC-MS : Confirm molecular weight (calc. for C17_{17}H20_{20}N4_4O3_3S: ~360.43 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural analysis?

  • Methodological Answer :
  • Software tools : Use SHELXL for refining X-ray diffraction data. Adjust parameters like thermal displacement factors and occupancy ratios to resolve discrepancies in bond lengths/angles .
  • Validation : Cross-check with CCDC databases to ensure geometric consistency. For ambiguous regions (e.g., flexible piperazine ring), employ density functional theory (DFT) calculations to model conformational stability .

Q. What strategies optimize yield in coupling reactions involving thiophene-pyrazole cores?

  • Methodological Answer :
  • Catalyst selection : Use Zn(OTf)2_2 or Pd-based catalysts to enhance coupling efficiency between thiophene and pyrazole moieties.
  • Solvent optimization : Polar aprotic solvents (e.g., THF or DCM) improve solubility of aromatic intermediates.
  • Reaction monitoring : Employ in-situ IR spectroscopy to track carbonyl group formation (1700–1750 cm1^{-1}) .

Q. How to address low reproducibility in biological activity assays for this compound?

  • Methodological Answer :
  • Standardization : Pre-treat cell lines (e.g., HEK293 or HeLa) with uniform growth media and passage numbers.
  • Control experiments : Include reference compounds (e.g., known kinase inhibitors) to validate assay sensitivity.
  • Data normalization : Use Z-factor analysis to distinguish true activity from background noise .

Data Contradiction Analysis

Q. Discrepancies observed in LC-MS purity vs. NMR integration: How to troubleshoot?

  • Methodological Answer :
  • Sample preparation : Ensure complete dissolution in deuterated solvents (e.g., DMSO-d6_6) to avoid aggregation.
  • Impurity profiling : Compare LC-MS traces with NMR integrals. If LC-MS shows >95% purity but NMR signals suggest impurities, suspect residual solvents or deuterium exchange artifacts.
  • Advanced techniques : Use 2D NMR (e.g., HSQC, COSY) to assign overlapping proton signals .

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